6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine
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Overview
Description
The compound “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” were not found, there are general methods for synthesizing carbazole derivatives. For instance, one method involves the oxidation of tetrahydrocarbazoles .Molecular Structure Analysis
The molecular structure of “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” would likely involve a carbazole core structure with a methyl group at the 6-position and an amine group at the 2-position .Scientific Research Applications
Asymmetric Synthesis and HPV Treatment
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine has been utilized in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a compound proposed for treating human papillomavirus (HPV) infections. This synthesis involves an asymmetric reductive amination process with high diastereofacial selectivity (Boggs et al., 2007).
Catalyst in Asymmetric Reductive Amination
This compound has been tested in the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones. A mixture of chiral and achiral ligands demonstrated a positive effect in this reaction, showcasing its potential in synthesizing biologically active compounds (Lyubimov et al., 2015).
Photophysical Characterization
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives have been synthesized and their photophysical properties studied. The compounds show sensitivity to solvent polarity, particularly in the excited state, making them relevant in fluorescence spectroscopy studies (Ghosh et al., 2013).
Reaction Studies
Research has been conducted on the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, leading to the synthesis of various carbazole derivatives. These reactions and their mechanisms are significant for understanding the chemical behavior of carbazole compounds (Martin & Prasad, 2007).
Bacterial Biotransformation
The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole was analyzed using Ralstonia sp., revealing new insights into the metabolic pathways of carbazole derivatives (Waldau et al., 2009).
Fluorescence Sensing
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives have been used in the development of conjugated polymers for fluorescence sensing, relevant in environmental protection and biosensing applications (Qian et al., 2019).
Etherifications and Aminations
The compound has been used in the study of diastereoselective etherification and amination reactions of carbazole derivatives, contributing to the field of organic synthesis (Abualnaja et al., 2021).
Future Directions
properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-2-5-12-11(6-8)10-4-3-9(14)7-13(10)15-12/h2,5-6,9,15H,3-4,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIZNYPPXICZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine |
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